Pentalamide

Beschreibung

Historical Context of Pentalamide in Scientific Inquiry

The initial scientific investigations into this compound (2-pentyloxybenzamide) date back to the mid-20th century. Researchers first explored its potential therapeutic properties, specifically its antipyretic and analgesic effects, in 1952. ontosight.ai Subsequent studies in the late 1950s and early 1960s identified its antifungal activity. ontosight.aiontosight.ai This discovery led to its investigation for the treatment of dermatomycosis, infections of the skin caused by fungi. ontosight.aiontosight.ai These early studies established this compound as a compound of interest, noting it was a slow-acting fungicide with a specific action against the dermatophytes commonly responsible for human mycotic infections. sciforum.net

Rationale for Contemporary Academic Research on this compound

Modern research on this compound has shifted from examining its direct therapeutic use to understanding its fundamental chemical and physical properties and its utility as a structural motif. The 2-alkoxybenzamide moiety, which forms the core of this compound, is a key structural unit in a variety of medicinally active compounds. ontosight.aisciforum.net This includes dopamine (B1211576) (DA) receptor antagonists used as neuroleptics and antiemetics, as well as compounds investigated as antagonists for chemotherapy-induced nausea and as agonists of the α7 nicotinic receptor. iucr.orgontosight.ai

Therefore, the rationale for contemporary research is driven by the need to understand the structure-activity relationships of the 2-alkoxybenzamide class. By studying the crystal structure, hydrogen bonding patterns, and other physicochemical properties of this compound, researchers can gain insights applicable to the design and synthesis of new therapeutic agents. sciforum.netijcpa.in Its value also extends to materials science, where it is used as a component in the study of co-crystal formation, a technique used to improve the solubility, stability, and bioavailability of pharmaceutical compounds. sciforum.net

Scope and Significance of this compound Studies in Modern Chemistry and Biology

The scope of modern this compound research is primarily centered on structural chemistry and medicinal chemistry. A significant area of focus has been the detailed analysis of its molecular and crystal structure. nih.govresearchgate.net X-ray crystallography studies have provided precise data on its three-dimensional conformation, including bond lengths, angles, and the planarity of its benzene (B151609) ring and amide group. nih.govresearchgate.net

A key finding is the presence of an intramolecular hydrogen bond between the amide group and the pentyloxy oxygen atom. nih.govresearchgate.net In the crystalline state, molecules of this compound are linked by intermolecular hydrogen bonds, forming distinct dimer structures. nih.govresearchgate.net Understanding these non-covalent interactions is of high significance as they govern the compound's crystal packing, which in turn influences its physical properties like melting point and solubility. rsc.org

The significance of these studies extends beyond the compound itself. The detailed structural data for this compound serves as a valuable reference for the broader class of 2-alkoxybenzamides. iucr.org This knowledge aids computational modeling and the rational design of new molecules with specific biological targets, contributing to the development of new pharmaceuticals. ijcpa.in The study of this compound, therefore, provides fundamental insights into molecular recognition and supramolecular assembly, which are core concepts in modern chemistry and chemical biology.

Interactive Data Tables

Table 1: Physicochemical and Crystallographic Properties of this compound (2-pentyloxybenzamide)

| Property | Value | Source |

| IUPAC Name | 2-pentyloxybenzamide | N/A |

| Molecular Formula | C₁₂H₁₇NO₂ | researchgate.net |

| Molecular Weight | 207.27 g/mol | researchgate.net |

| CAS Number | 5579-06-6 | N/A |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Intramolecular H-Bond | Yes (N-H···O) | nih.govresearchgate.net |

| Supramolecular Motif | Forms inversion dimers via intermolecular N-H···O hydrogen bonds | nih.govresearchgate.net |

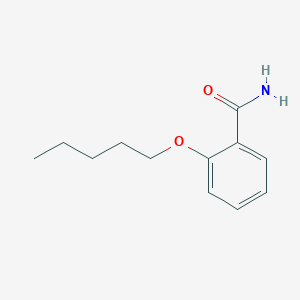

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5579-06-6 |

|---|---|

Molekularformel |

C12H17NO2 |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

2-pentoxybenzamide |

InChI |

InChI=1S/C12H17NO2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H2,13,14) |

InChI-Schlüssel |

UHYJMNVCANOFPF-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC=CC=C1C(=O)N |

Kanonische SMILES |

CCCCCOC1=CC=CC=C1C(=O)N |

Andere CAS-Nummern |

5579-06-6 |

Herkunft des Produkts |

United States |

Definitive Nomenclature and Advanced Structural Characterization of Pentalamide

Standardized Nomenclature and Chemical Synonyms of Pentalamide

This compound is a chemical entity belonging to the benzamide (B126) class of organic compounds. Its definitive identification is established through standardized chemical nomenclature and a set of unique identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-pentoxybenzamide. nih.govuq.edu.au This name precisely describes its molecular structure, indicating a benzamide molecule substituted at the ortho (position 2) of the benzene (B151609) ring with a pentoxy group.

In scientific literature and chemical databases, this compound is also referenced by several synonyms and registry numbers that ensure unambiguous identification. These include o-(pentyloxy)benzamide and the Spanish variant, Pentalamida. nih.gov The Chemical Abstracts Service (CAS) has assigned the registry number 5579-06-6 to this compound. nih.govdrugfuture.comchemspider.com

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

|---|---|---|

| IUPAC Name | 2-pentoxybenzamide | nih.gov, uq.edu.au |

| Common Name | This compound | nih.gov, drugfuture.com |

| Synonyms | o-(Pentyloxy)benzamide, 2-n-Amyloxybenzamide, Pentalamida | nih.gov, drugfuture.com |

| CAS Number | 5579-06-6 | nih.gov, drugfuture.com, chemspider.com |

| Molecular Formula | C12H17NO2 | nih.gov, nih.gov |

| Molecular Weight | 207.27 g/mol | nih.gov, nih.gov |

| InChI Key | UHYJMNVCANOFPF-UHFFFAOYSA-N | uq.edu.au, nih.gov |

Advanced Structural Elucidation Techniques

The precise three-dimensional arrangement of atoms in this compound has been determined through sophisticated analytical methods. These techniques are crucial for understanding the molecule's physical and chemical properties, which are direct consequences of its structure. intertek.comjeolusa.com

X-ray crystallography is a powerful technique for determining the exact atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org

A crystal structure for this compound (2-pentyloxybenzamide) has been deposited in the Crystallography Open Database, providing definitive data on its solid-state conformation and packing. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a | 8.1830 Å | nih.gov |

| b | 11.2706 Å | nih.gov |

| c | 14.5386 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 119.696° | nih.gov |

| γ | 90.00° | nih.gov |

| Z | 4 | nih.gov |

The crystallographic data for this compound reveals the specific geometry and conformation of the molecule in the solid state. nih.gov The molecular geometry describes the spatial arrangement of its atoms and the chemical bonds that hold them together. ontrack-media.netyoutube.com

In this compound, the central scaffold consists of a planar benzene ring. The amide group (-CONH2) and the pentoxy group (-OCH2CH2CH2CH2CH3) are attached to this ring at adjacent carbon atoms (ortho positions). The crystal structure shows that the atoms of the amide group lie nearly in the same plane as the benzene ring. The pentoxy side chain, being flexible, adopts an extended conformation to minimize steric hindrance. This arrangement is a key determinant of how the molecules interact with each other in the crystal. nih.gov

Intramolecular hydrogen bonds—hydrogen bonds that form within a single molecule—can significantly influence a molecule's conformation and properties. rsc.orgwikipedia.orgnih.gov In this compound, the potential exists for an intramolecular hydrogen bond to form between one of the hydrogen atoms of the amide group (the donor) and the ether oxygen atom of the adjacent pentoxy group (the acceptor).

However, analysis of the crystal structure indicates that this intramolecular interaction is not the dominant feature. nih.gov Instead, stronger intermolecular hydrogen bonds are formed between different this compound molecules. rsc.org This is a common feature in the crystal structures of primary amides, where the formation of an extended intermolecular hydrogen-bonded network is often energetically more favorable than forming a single intramolecular bond. nih.gov The geometric constraints of the six-membered ring that would be formed by such an intramolecular bond in this compound are less favorable than the geometry of the intermolecular hydrogen bonds.

Supramolecular chemistry studies the interactions between molecules and the resulting larger, ordered structures. nih.govpageplace.de In the crystal lattice of this compound, the individual molecules are arranged in a highly ordered, repeating pattern stabilized by various intermolecular forces. The most significant of these are the hydrogen bonds involving the amide groups.

Primary amides like this compound typically form robust hydrogen-bonded dimers. In this motif, the amide group of one molecule is linked to the amide group of a neighboring molecule through a pair of N-H···O=C hydrogen bonds. These dimers then act as building blocks for the larger crystal structure. nih.govrsc.org In this compound, these dimers are further arranged into layers or sheets. The nonpolar pentoxy chains and benzene rings fill the space between these hydrogen-bonded sheets, held together by weaker van der Waals forces. This layered arrangement, with distinct polar (hydrogen-bonded amide) and nonpolar (hydrocarbon) regions, is characteristic of the supramolecular packing of many amphiphilic molecules. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. intertek.comjeolusa.com It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org While a specific, published experimental NMR spectrum for this compound was not identified in the initial search, the expected spectral characteristics can be predicted based on its known structure. nih.govuq.edu.au

In a proton (¹H) NMR spectrum of this compound, distinct signals would be expected for the different types of protons:

Amide Protons (-CONH₂): These would typically appear as a broad signal in the downfield region of the spectrum. libretexts.org

Aromatic Protons (-C₆H₄-): The four protons on the benzene ring would produce a complex pattern of signals in the aromatic region.

Pentoxy Group Protons (-O-C₅H₁₁): The protons of the pentyl chain would appear as a series of signals in the upfield region. The -OCH₂- protons adjacent to the ether oxygen would be the most downfield of this group, followed by the three internal -CH₂- groups, and finally the terminal methyl (-CH₃) group, which would appear as the most upfield signal. hmdb.ca

A carbon-13 (¹³C) NMR spectrum would complement the proton NMR data by showing distinct signals for each of the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the amide group, the six aromatic carbons, and the five carbons of the pentyl chain. mdpi.com The Automated Topology Builder (ATB) and Repository notes that NMR parameters for this compound can be calculated for various solvents, underscoring the utility of this technique for its characterization. uq.edu.au

Molecular Interactions and Mechanistic Investigations of Pentalamide

Identification and Characterization of Putative Molecular Targets

Currently, there are no specific scientific studies that definitively identify and characterize the putative molecular targets of Pentalamide. While it is listed as a pharmaceutical substance, detailed research into which proteins, enzymes, or receptors it binds to in biological systems is not described in the available literature. antibodysociety.orggoogleapis.comgoogle.comwho.int

Elucidation of Proposed Molecular Mechanisms of Action

The molecular mechanism of action for this compound has not been a subject of detailed scientific investigation based on the available search results. There is a speculative mention of a potential mechanism related to antifungal activity, suggesting it might act by disrupting the integrity of the bacterial or fungal cell membrane, which could lead to cell lysis. mdpi.comscielo.br However, this is a generalized mechanism for some antifungal agents and is not supported by specific studies on this compound. Another area of mention is its potential to influence insect behavior, though the underlying molecular pathways for this are not specified. researchgate.net

Investigation of this compound's Influence on Biochemical Pathways and Cellular Processes

There is no detailed information available from the conducted searches regarding the influence of this compound on specific biochemical pathways or cellular processes. While some compounds with similar amide structures are known to interact with various metabolic pathways, no such studies have been published specifically for this compound. google.comjustia.com Research on how this compound might modulate signaling cascades, metabolic routes, or other cellular functions is currently lacking in the public domain.

Structure Activity Relationship Sar Studies of Pentalamide Analogues

Principles and Methodologies Applied in Pentalamide SAR Investigations

The exploration of the SAR for pentamidine (B1679287) analogues employs a combination of established and modern medicinal chemistry principles to systematically determine how specific structural features influence biological outcomes. The core idea is that the biological activity of a compound is intrinsically linked to its chemical structure. ncats.ioirb.hr Methodologies applied in this field are multifaceted, integrating chemical synthesis, biological testing, and computational analysis.

A primary methodology is the systematic synthesis of analogues . Researchers create a library of related compounds by methodically altering different parts of the parent scaffold, such as pentamidine. acs.org This involves several approaches:

Modification of the central linker: The length, composition (e.g., alkyl vs. ether), and rigidity of the chain connecting the two terminal aromatic systems are varied. For instance, conformationally restricted linkers like furan (B31954) or pyridine (B92270) rings have been introduced in place of the flexible pentyl chain. irb.hrsci-hub.se

Alteration of the terminal aromatic rings: Substituents can be added to the phenyl rings to modify their electronic or steric properties.

Variation of the cationic groups: The basic amidine groups, which are typically protonated at physiological pH, are often replaced with other cationic moieties like N-substituted amidines or imidazolines to assess their role in target binding and cellular uptake. acs.org

Once synthesized, these analogues undergo rigorous in vitro biological screening . This crucial step quantifies their biological activity. For antiprotozoal investigations, this includes assays to determine the half-maximal inhibitory concentration (IC₅₀) against various parasitic strains, such as chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. acs.orgmdpi.comnih.gov Concurrently, cytotoxicity assays are performed on mammalian cell lines to establish a selectivity index—a measure of the compound's toxicity to the parasite versus host cells. acs.org

Computational and biophysical methods provide deeper insights into the SAR. Pharmacophore modeling, using programs like GALAHAD, helps to identify the three-dimensional arrangement of essential chemical features required for biological activity. nih.govresearchgate.net These models are built using data from highly active compounds. nih.gov Furthermore, biophysical studies are conducted to elucidate the mechanism of action, which for many pentamidine analogues is believed to involve binding to the minor groove of DNA or interaction with other biological targets. irb.hrsci-hub.se

Correlating Structural Modifications with Observed Biological Activities

Systematic SAR studies on pentamidine analogues have yielded critical data correlating specific structural changes with antiprotozoal activity, particularly against P. falciparum. These findings are vital for the rational design of more effective agents.

The Central Linker: The nature of the flexible five-carbon alkyloxy chain in pentamidine is a key determinant of activity. Studies have shown that both the length and the electronic nature of this linker can significantly influence biological potency. irb.hrliverpool.ac.uk Replacing the flexible chain with more rigid, conformationally restricted linkers, such as a furan-2,5-dicarboxamide (B53072) core, has been shown to increase antiproliferative activity and selectivity against certain cell lines in some contexts. irb.hrresearchgate.net

The Terminal Cationic Groups: The two basic amidine groups are a hallmark of this chemical class and are critical for activity. They are typically protonated at physiological pH, and this dicationic nature is essential for binding to negatively charged biological targets like DNA. Modifications to these groups have profound effects. For example, in a broad study of 65 analogues, the conversion of the terminal amidines to diimidazolines resulted in compound 66 , which exhibited excellent in vitro activities and high selectivity against T. b. rhodesiense, P. falciparum, and L. donovani. acs.org

Substitutions on the Aromatic Rings: While less explored than the linker and terminal groups, substitutions on the phenyl rings can also modulate activity.

The table below summarizes SAR data for a selection of pentamidine analogues against a chloroquine-resistant strain of P. falciparum (K1), illustrating how structural changes impact potency.

| Compound | Structural Modification | IC₅₀ vs P. falciparum K1 (nM) |

|---|

Data adapted from studies on pentamidine analogues. The IC₅₀ values are against the K1 strain of P. falciparum and are indicative of the structure-activity trends observed in the literature. acs.orgnih.gov

These correlations demonstrate that subtle changes, such as altering the linker length by one or two carbons or modifying the terminal basic groups, can lead to significant variations in biological activity.

Identification of Key Pharmacophoric Elements and Structural Motifs Critical for Activity

Pharmacophore modeling distills complex SAR data into a simple, three-dimensional model of the essential structural features a molecule must possess to be active. For pentamidine analogues active against P. falciparum, a well-defined pharmacophore has been established. nih.govresearchgate.net This model reveals the critical importance of several key elements for antimalarial activity. nih.gov

The key pharmacophoric features are:

Two Hydrophobic Aromatic Rings: These are located at opposite ends of the molecule and are essential for establishing hydrophobic interactions with the biological target.

Two Cationic/Polar Groups: These correspond to the terminal amidine or similar basic groups. At physiological pH, they are positively charged and are believed to act as crucial hydrogen bond donors, forming electrostatic interactions with the target.

A Hydrophobic Linking Chain: A flexible, hydrophobic linker of an optimal length and conformation is required to hold the two terminal aromatic systems at the correct distance for effective binding.

Oxygen Substituents: The ether oxygens that connect the linker to the phenyl rings are also considered important features in the pharmacophore model, likely influencing conformation and electronic properties. nih.gov

Rational Design Principles for this compound-Based Research Probes

The knowledge gained from SAR and pharmacophore studies provides a solid foundation for the rational design of new molecules based on the pentamidine scaffold. These design efforts can be aimed at creating improved therapeutic agents or developing chemical probes to investigate biological processes. psu.edunih.gov

Principles for rational design include:

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties but may offer improved metabolic stability or pharmacokinetic profiles. For example, replacing the amidine groups with imidazolines has been shown to be a successful strategy. acs.org

Conformational Constraint: Introducing rigid elements, such as furan or pyridine rings, into the central linker can lock the molecule into a more bioactive conformation. irb.hrsci-hub.se This can increase binding affinity by reducing the entropic penalty of binding, and it can also enhance selectivity for a specific target.

Modulation of Physicochemical Properties: Properties like lipophilicity (fat solubility) and polarity can be fine-tuned to improve cell permeability and oral bioavailability. The creation of prodrugs, such as amidoximes, which are converted to the active amidine in the body, is one such strategy. sci-hub.se

Scaffold Repurposing for New Targets: The pentamidine scaffold has proven to be a versatile starting point for designing probes for other biological targets beyond protozoa. For example, pentamidine was identified as an inhibitor of PRL phosphatases, and its structure could serve as a basis for designing more specific inhibitors for cancer research. psu.edu Similarly, analogues have been designed to disrupt protein-protein interactions, such as that between S100A1 and the RAGE V domain, for potential therapeutic applications in cancer. mdpi.com

Attachment of Reporter Groups: For use as research probes, the scaffold can be modified to include a reporter tag, such as a fluorescent molecule. The design must ensure that the tag does not interfere with the molecule's ability to bind to its target. Such probes are invaluable for visualizing the distribution and interactions of the compound within cells and tissues. nih.govnih.gov

By applying these principles, scientists can move beyond trial-and-error and systematically design novel this compound-based compounds with optimized potency, selectivity, and drug-like properties for a variety of research and therapeutic applications.

Computational Chemistry and in Silico Modeling Approaches in Pentalamide Research

Molecular Docking Simulations for Binding Site Prediction and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comunirioja.es This method is crucial for identifying potential biological targets and understanding the specific interactions that stabilize a ligand-receptor complex. frontiersin.orgnottingham.ac.uk

Binding Site Prediction: In cases where the biological target of Pentalamide is unknown, computational methods can predict potential binding sites on various proteins. researchgate.net Algorithms can identify cavities on a protein's surface that are likely to bind small molecules. researchgate.netnih.gov Some approaches use a library of random compounds to dock against the entire protein surface; the site that shows the strongest average affinity is predicted as the most probable binding pocket. nih.gov This "blind docking" approach is instrumental in the early stages of target identification. unirioja.es

Ligand-Target Interactions: Once a potential binding site is identified, docking simulations can provide detailed insights into the specific molecular interactions between this compound and its target. frontiersin.org These simulations score different binding poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.netmdpi.com The results can reveal key amino acid residues that are critical for binding. mdpi.com For example, a docking study could reveal that the amide group of this compound forms crucial hydrogen bonds with charged residues like aspartate or arginine within a binding pocket. mdpi.com The accuracy of these predictions is a subject of ongoing research, with typical success rates for identifying the correct pose being around 60-75%. unirioja.es

Below is a hypothetical table illustrating the kind of data a molecular docking study of this compound against potential protein targets might generate.

| Target Protein | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 | Active Site Channel | -9.8 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | Zinc-binding pocket | -8.5 | His94, His96, Thr199 |

| p53 Tumor Suppressor | MDM2-binding cleft | -7.9 | Leu26, Trp23, Phe19 |

| Toll-like Receptor 4 | MD2-binding complex | -7.2 | Ser120, Phe126, Arg90 |

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular Dynamics (MD) simulations provide a way to observe the physical motion of atoms and molecules over time. bonvinlab.org By solving Newton's equations of motion for a system, MD simulations can map the energy landscape and reveal different conformational states that are biologically relevant. cresset-group.com

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore its various possible shapes (conformations) in a solvent environment, which is crucial for understanding how it might adapt to fit into a protein's binding site. The simulations generate a trajectory of atomic positions over time, which can be analyzed to identify the most stable and frequently occurring conformations. galaxyproject.orgnih.gov

Protein-Ligand Stability: When applied to a this compound-protein complex identified through docking, MD simulations can assess the stability of the predicted binding pose. nih.gov The simulation allows the entire system, including the protein, the ligand, and surrounding water molecules, to relax and move, providing a more realistic view of the interaction than static docking. cresset-group.com Key metrics analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot suggests the complex is not undergoing major, destabilizing structural changes. galaxyproject.orgnih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein versus stable regions involved in binding. bonvinlab.org

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, confirming the stability of key interactions predicted by docking. bonvinlab.org

The table below outlines typical parameters for setting up an MD simulation for a this compound-protein complex.

| Parameter | Description | Typical Value |

| Force Field | A set of parameters to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E |

| Box Type | Defines the shape of the simulation cell. | Cubic, Triclinic |

| Equilibration | Process to bring the system to the desired temperature and pressure. | NVT (constant volume) followed by NPT (constant pressure) ensemble. bonvinlab.org |

| Simulation Time | Duration of the simulation. | 50-100 nanoseconds or longer for stable systems. bonvinlab.org |

This table provides general parameters for MD simulations and is not specific to a published this compound study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. wikipedia.org These methods provide fundamental insights into a molecule's properties and chemical reactivity by solving approximations of the Schrödinger equation. wikipedia.orgepfl.ch

Electronic Structure and Reactivity: For this compound, quantum chemical methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic properties. wikipedia.org These properties are key to understanding its intrinsic reactivity and how it might participate in chemical reactions, such as metabolic transformations. Important calculated parameters include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the kinetic stability of the molecule.

Electrostatic Potential (ESP): An ESP map shows the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, like hydrogen bonding and electrostatic attraction, with a biological target.

Atomic Charges: Calculating the partial charge on each atom of this compound can help rationalize its interaction with protein residues. unirioja.es

These calculations can be performed on the isolated this compound molecule or on the ligand within the context of a protein's active site (often using a hybrid QM/MM approach) to understand how the protein environment influences its electronic properties. rsc.orgaspbs.com

The following table shows hypothetical results from a quantum chemical calculation on this compound.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability. |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule. |

This table is illustrative and does not represent actual experimental data.

Preclinical Pharmacological Investigations in Non Human Models and in Vitro Systems

In Vitro Pharmacological Profiling of Pentalamide

The in vitro assessment of a compound like this compound is a cornerstone of preclinical research, providing foundational knowledge of its biological effects at the cellular and molecular level. This typically involves a battery of assays to determine how the compound interacts with cells and specific biological molecules.

Cell-Based Assays for Biological Responses

Cell-based assays are crucial for understanding the physiological response a compound elicits in a living system. These assays can measure a wide array of cellular processes, including cell viability, proliferation, cytotoxicity, and the activation or inhibition of specific signaling pathways. For a compound like this compound, which has been anecdotally mentioned as an intermediate for antifungal agents, one would expect to find studies utilizing fungal cell lines to determine its minimum inhibitory concentration (MIC) or to observe its effects on fungal cell wall integrity or metabolic activity. However, no such studies detailing the biological response of any cell type to this compound are currently available in the public domain.

Biochemical Assays for Enzyme Kinetics and Protein Interactions

To elucidate the mechanism of action of a compound, biochemical assays are employed to study its direct interactions with specific proteins, such as enzymes or receptors. These assays can determine if a compound inhibits or activates an enzyme and can characterize the kinetics of this interaction (e.g., determining the IC50 or Ki values). Furthermore, techniques like surface plasmon resonance or co-immunoprecipitation can reveal direct binding to target proteins. A crystallographic study has confirmed the molecular structure of 2-pentyloxybenzamide, which is a prerequisite for any structure-activity relationship studies. However, no published research has utilized this structural information to investigate its interaction with any specific enzyme or protein target.

Investigation of this compound's Activity in Non-Mammalian Biological Systems

Non-mammalian model organisms such as the nematode Caenorhabditis elegans or the zebrafish Danio rerio are powerful tools in early-stage pharmacological research. They offer the ability to conduct rapid, high-throughput screening to identify biological activity and potential toxicity. These models possess conserved biological pathways with mammals, making them valuable for predicting a compound's effects in more complex organisms. A search for studies investigating the effects of this compound in these or any other non-mammalian systems has not returned any results, indicating a significant gap in the understanding of its broader biological effects.

Comparative Pharmacological Studies Across Diverse Biological Species (In Vitro/Preclinical Focus)

Comparative pharmacology provides insights into the species-specificity of a compound's effects and can help in the selection of appropriate animal models for further preclinical testing. This involves performing in vitro assays using cells or proteins from different species to identify any variations in activity or potency. For this compound, no such comparative studies have been published. The absence of this data means that its spectrum of activity and potential for translation from one species to another remains unknown.

Advanced Formulation Research and Delivery System Concepts for Pentalamide Research Perspective

Principles of Controlled Release Systems and Sustained Delivery Concepts

Controlled release (CR) systems are designed to deliver a drug at a predetermined rate for a specified period. pharmaexcipients.com The primary goal is to maintain a constant therapeutic plasma concentration of the drug, which can reduce dosing frequency and minimize side effects. pharmaexcipients.com This is achieved by designing delivery systems where the rate of drug absorption is equal to the rate of drug elimination. pharmaexcipients.com Various delivery systems can be employed, including liposomes and drug-polymer conjugates. pharmaexcipients.com

Sustained delivery, a form of controlled release, aims to prolong the therapeutic effect of a drug. A common approach involves the use of ion-exchange resin-drug complexes. nih.gov To achieve more reliable sustained release, these complexes can be coated with a polymeric film, making the drug release diffusion-controlled. nih.gov For topical applications, liquid crystal emulsification systems can create a structured vehicle that gradually releases the active pharmaceutical ingredient (API) as the formulation dries on the skin. crodapharma.com In oral dosage forms, hydrophilic polymers embedded in a hydrophobic matrix can be used. bccsu.ca Upon administration, gastric fluid hydrates the polymer to form a gel layer, and the drug's release rate is governed by its diffusion through this layer. bccsu.ca

Table 1: Comparison of Controlled Release Strategies

| Delivery System | Mechanism of Release | Primary Advantage |

| Polymer-Coated Ion-Exchange Resins | Diffusion-controlled release through a polymeric film. nih.gov | Minimizes variables that can affect release, providing more consistent performance. nih.gov |

| Liquid Crystal Emulsification Systems | Gradual release from "pockets" of API as the formulation dries on the skin. crodapharma.com | Prolongs skin hydration and allows for less frequent application. crodapharma.com |

| Hydrophilic Polymer/Hydrophobic Matrix Tablets | Diffusion of the drug through a gel layer that forms upon hydration in the gastrointestinal tract. bccsu.ca | The release rate can be modulated by altering the ratio of hydrophilic polymer to hydrophobic matrix. bccsu.ca |

Strategies for Targeted Delivery Using Conceptual Binding Mechanisms

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or an area of inflammation. This can be achieved by conjugating the drug or its carrier to a targeting moiety that specifically binds to a receptor or marker on the target cells.

One conceptual strategy involves mimicking natural biological binding processes. For instance, nanoparticles can be designed to mimic the binding ability of platelets to injured arterial walls. nih.gov This can be achieved by conjugating the nanoparticles with a molecule like Glycoprotein Ib-alpha (GPIbα), which binds to P-selectin on damaged endothelial cells and von Willebrand factor (vWF) in the subendothelium. nih.gov This "platelet-mimicking" approach could theoretically be used to deliver Pentalamide to sites of vascular injury. nih.gov Research has shown that such conjugated nanoparticles exhibit significantly increased adhesion to target surfaces and enhanced cellular uptake by activated endothelial cells under fluid shear stresses. nih.gov

Another approach for targeted delivery involves the use of antibodies. Polyethylene glycol (PEG)-modified nanoparticles, often referred to as PEGylated nanoparticles, can be functionalized with antibodies to improve their targeting capabilities. nih.gov Non-covalent attachment methods, such as one-step and two-step targeting strategies, have emerged as promising approaches. nih.gov The one-step strategy involves integrating antibodies directly into the PEGylated nanoparticles, utilizing the natural interactions between the antibodies and PEG for stable and specific binding. nih.gov The two-step strategy first involves the accumulation of bispecific antibodies on the target cell surface, which then capture the PEGylated nanoparticles. nih.gov

Table 2: Conceptual Targeted Delivery Strategies for this compound

| Targeting Strategy | Conceptual Binding Mechanism | Potential Target |

| Platelet-Mimicking Nanoparticles | Conjugation with Glycoprotein Ib-alpha (GPIbα) to bind to P-selectin and von Willebrand factor (vWF) at sites of vascular injury. nih.gov | Damaged endothelial cells in the arterial wall. nih.gov |

| Antibody-Functionalized PEGylated Nanoparticles | Non-covalent attachment of antibodies to PEGylated nanoparticles for specific recognition and binding to disease-specific markers or receptors. nih.gov | Tumor cells or other diseased tissues expressing the target marker. nih.gov |

In Vitro Elution and Release Kinetics Studies of this compound Formulations

In vitro release studies are crucial for the development and quality control of controlled-release formulations. nih.gov These studies aim to understand the rate and mechanism of drug release from the delivery system in a laboratory setting that mimics physiological conditions.

Several methods can be used to study the in vitro release of drugs from nanocarriers, including dialysis and centrifugation-based techniques. nih.gov The choice of method and release medium is critical to ensure "sink conditions," where the concentration of the drug in the release medium is kept low enough to not limit the rate of release. nih.govnih.gov For poorly water-soluble drugs, the release medium may need to include solubilizing agents like Tween 80 or fetal bovine serum (FBS) to maintain sink conditions. nih.gov

The data obtained from in vitro release studies are often fitted to mathematical models to determine the release kinetics. Common models include the Zero-order, Higuchi, and Korsmeyer-Peppas models. bmrat.org The best-fit model can provide insights into the mechanism of drug release. For example, a good fit to the Higuchi model suggests that the release is controlled by diffusion. bmrat.org The Ritger-Peppas model can also be used to further elucidate the release mechanism, with the release exponent value indicating whether the release is governed by Fickian diffusion or other mechanisms. rsc.org

Table 3: Mathematical Models for In Vitro Release Kinetics

| Kinetic Model | Mathematical Equation | Description |

| Zero-Order | Q = k₀t | The drug release rate is independent of its concentration. |

| Higuchi | Q = kHt¹/² | Describes drug release from a matrix system based on Fickian diffusion. bmrat.org |

| Korsmeyer-Peppas | Q = kKtⁿ | Relates drug release to the elapsed time and the release exponent (n), which provides information on the release mechanism. bmrat.orgrsc.org |

Q represents the amount of drug released at time t, and k represents the release rate constant for each model.

Broader Scientific Applications and Future Research Trajectories for Pentalamide

Role of Pentalamide as a Biochemical Reagent in Research Methodologies

This compound's primary role as a biochemical reagent stems from its recognized antifungal properties. iucr.org Historically, it was investigated for its antipyretic and analgesic effects before its efficacy against fungal infections, specifically dermatomycosis, was discovered. iucr.org This positions this compound as a valuable tool in mycological research.

In research methodologies, this compound can be utilized as a reference compound in the screening and development of new antifungal drugs. Its known activity against certain fungi allows researchers to use it as a positive control to validate experimental assays designed to test the efficacy of novel compounds.

Furthermore, studies on this compound's mechanism of action, although not fully elucidated, contribute to the broader understanding of fungal biology and pathology. nih.govnih.gov Research investigating how this compound inhibits fungal growth can reveal novel cellular pathways and molecular targets within fungi, which can then be exploited for the development of new therapeutic strategies. frontiersin.org Methodologies in these studies often involve susceptibility testing, transcriptomics, and proteomics to observe the biochemical changes within fungal cells upon exposure to the compound. frontiersin.org

Table 1: Research Methodologies Involving this compound

| Research Area | Methodology | Application of this compound |

|---|---|---|

| Antifungal Drug Discovery | High-throughput screening | Positive control for antifungal activity |

| Mycology | Fungal growth inhibition assays | Reference compound to study fungal biology |

Explorations of this compound's Utility in Material Science Research

The utility of this compound in material science is not well-documented and appears to be a nascent or underexplored area of research. rsc.orgsciencepublishinggroup.com There is no direct evidence to suggest that this compound itself is widely used as a primary component in material science applications.

However, a related precursor molecule, (pentyloxy)benzene, has been identified as an intermediate in the synthesis of both antifungal agents like this compound and as a monomer for liquid crystals. This indirect link suggests a potential, albeit unexplored, avenue for research. The structural characteristics of this compound, featuring a rigid benzene (B151609) ring and a flexible pentyloxy chain, are features often found in molecules designed for liquid crystal applications. researchgate.net Future research could explore the synthesis of this compound derivatives to investigate their potential liquid crystalline properties or their use as additives to modify the properties of existing polymers or other materials. nih.govrsc.orgnih.gov

Identification of Novel Pharmacological Targets and Pathways for Further Investigation

While the antifungal activity of this compound is its most prominent pharmacological feature, the broader class of 2-alkoxybenzamides, to which this compound belongs, has been associated with other biological activities. iucr.org This suggests that this compound may have additional, as-yet-unidentified pharmacological targets.

Studies on other 2-alkoxybenzamides have indicated potential activity as:

Dopamine (B1211576) receptor antagonists: This class of compounds has been investigated for its neuroleptic properties. iucr.orgiucr.orgacs.org

Antagonists of chemotherapy-induced nausea: Certain substituted 2-alkoxybenzamides have shown efficacy in this area. iucr.orgiucr.org

Agonists of the α7 nicotinic receptor: This presents another potential avenue for neurological research. iucr.orgiucr.org

The primary known pharmacological target for this compound remains related to its antifungal action. The precise molecular mechanism is not fully understood but is believed to involve the disruption of essential processes in fungal cells. nih.govebsco.com Common antifungal mechanisms include the inhibition of ergosterol (B1671047) synthesis, which is crucial for the integrity of the fungal cell membrane, or the inhibition of cell wall synthesis. nih.govnih.govebsco.com Further investigation is required to pinpoint the specific enzyme or pathway that this compound targets in fungi. Identifying this target would be a significant step forward in understanding its efficacy and could lead to the design of more potent and selective antifungal agents.

Table 2: Potential Pharmacological Targets for this compound and Related 2-Alkoxybenzamides

| Compound Class | Potential Target/Pathway | Associated Pharmacological Effect |

|---|---|---|

| This compound | Fungal-specific cellular processes | Antifungal |

| 2-Alkoxybenzamides | Dopamine receptors | Neuroleptic |

| 2-Alkoxybenzamides | Serotonin (5-HT3) receptors | Anti-emetic |

Development of Advanced this compound-Based Research Tools and Probes

The development of chemical probes is a crucial aspect of chemical biology, allowing for the investigation of biological systems and the identification of new drug targets. chemicalprobes.orgnih.gov A chemical probe is a small molecule that can be used to study a specific biological target, often by binding to it with high affinity and selectivity. chemicalprobes.org

This compound, with its known biological activity, could serve as a scaffold for the development of such research tools. nih.gov For instance, by attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound structure, researchers could create probes to visualize its localization within fungal cells or to isolate its molecular targets through affinity purification techniques.

The development of such probes would require synthetic chemistry to modify the this compound molecule without abolishing its biological activity. cuny.edufrontiersin.org These advanced tools could significantly accelerate research into its antifungal mechanism of action and help to identify its direct binding partners within the fungal proteome.

Emerging Methodological Advancements in this compound Research

Modern research methodologies offer new avenues for investigating compounds like this compound. Advances in computational chemistry and molecular modeling can be employed to predict the binding of this compound to potential protein targets, helping to narrow down the search for its mechanism of action. acs.org

Furthermore, the application of "omics" technologies, such as genomics, transcriptomics, and proteomics, can provide a global view of the cellular response to this compound. frontiersin.org For example, comparing the gene expression profiles of fungi treated with this compound to untreated fungi can reveal which cellular pathways are affected by the compound.

The synthesis of this compound itself, which can be achieved through a Williamson ether synthesis from salicylamide (B354443) and 1-bromopentane, is a well-established method. ethernet.edu.et Future methodological advancements may focus on developing more efficient and environmentally friendly synthetic routes or on creating libraries of this compound derivatives for structure-activity relationship (SAR) studies. researchgate.net These studies are essential for optimizing the compound's properties, potentially leading to the development of more effective antifungal agents. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.